molecular formula C27H27NO4S B11599326 propyl 2-[(9H-xanthen-9-ylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

propyl 2-[(9H-xanthen-9-ylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B11599326
M. Wt: 461.6 g/mol
InChI Key: ZMWROJVWPQTMGK-UHFFFAOYSA-N
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Description

PROPYL 2-(9H-XANTHENE-9-AMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of xanthone derivatives. Xanthones are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPYL 2-(9H-XANTHENE-9-AMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting with the preparation of the xanthene core. One common method involves the reaction of 2-nitrobenzaldehydes with phenols under acidic conditions to form the xanthone scaffold . The cycloheptathiophene moiety can be introduced through a series of cyclization reactions involving thiophene derivatives and appropriate reagents.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of microwave-assisted synthesis, which has been shown to improve reaction times and yields for xanthone derivatives . Additionally, the use of eco-friendly reagents and solvents can be explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

PROPYL 2-(9H-XANTHENE-9-AMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The xanthene core can be oxidized to form xanthone derivatives with different functional groups.

    Reduction: Reduction reactions can modify the thiophene moiety, potentially altering its electronic properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the xanthene core can yield xanthone derivatives with different substituents, while substitution reactions can introduce functional groups that enhance the compound’s biological activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C27H27NO4S

Molecular Weight

461.6 g/mol

IUPAC Name

propyl 2-(9H-xanthene-9-carbonylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

InChI

InChI=1S/C27H27NO4S/c1-2-16-31-27(30)24-19-12-4-3-5-15-22(19)33-26(24)28-25(29)23-17-10-6-8-13-20(17)32-21-14-9-7-11-18(21)23/h6-11,13-14,23H,2-5,12,15-16H2,1H3,(H,28,29)

InChI Key

ZMWROJVWPQTMGK-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35

Origin of Product

United States

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